molecular formula C28H42N4O5 B14792665 Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B14792665
M. Wt: 514.7 g/mol
InChI Key: QFTGEWPXVYMIGD-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclobutyl ring, a pyrazole ring, and a tetrahydropyran ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclobutyl ring, followed by the introduction of the pyrazole and tetrahydropyran rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclobutyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the ester group may produce a carbamate derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it an interesting subject for study.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid derivatives and esters with complex ring structures. Examples include:

  • Carbamic acid, N-[2-[[[3-[4-(hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, ethyl ester
  • Carbamic acid, N-[2-[[[3-[4-(cyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, methyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure may confer specific properties, such as enhanced stability, reactivity, or biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H42N4O5

Molecular Weight

514.7 g/mol

IUPAC Name

tert-butyl N-[2-[[3-[4-(3-hydroxycyclobutyl)oxyphenyl]-1-(oxan-2-yl)pyrazol-4-yl]methyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C28H42N4O5/c1-28(2,3)37-27(34)31(5)14-13-30(4)18-21-19-32(25-8-6-7-15-35-25)29-26(21)20-9-11-23(12-10-20)36-24-16-22(33)17-24/h9-12,19,22,24-25,33H,6-8,13-18H2,1-5H3

InChI Key

QFTGEWPXVYMIGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1C2=CC=C(C=C2)OC3CC(C3)O)C4CCCCO4

Origin of Product

United States

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